Fumaric acid, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

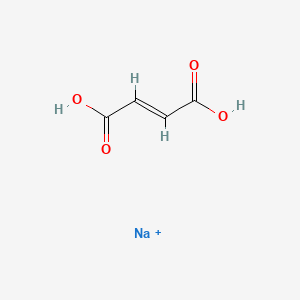

Fumaric acid, sodium salt, also known as disodium fumarate, is an organic compound with the molecular formula Na₂C₄H₂O₄. It is the sodium salt of fumaric acid, a naturally occurring compound found in various plants and fungi. This compound is commonly used as an acidity regulator in processed foods and has applications in various industrial processes .

科学的研究の応用

Fumaric acid, sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It serves as a metabolic intermediate in the citric acid cycle, playing a crucial role in cellular respiration.

Medicine: It has been studied for its potential therapeutic effects in treating conditions such as psoriasis and multiple sclerosis due to its anti-inflammatory and antioxidant properties.

Industry: It is used as an acidity regulator in food processing and as a precursor in the production of polymers and resins

作用機序

Target of Action

Fumaric acid, sodium salt primarily targets enzymes involved in the citric acid cycle, such as Malate dehydrogenase, Fumarate reductase flavoprotein subunit, NAD-dependent malic enzyme, mitochondrial, and Fumarylacetoacetase . These enzymes play crucial roles in energy production and metabolic processes within cells.

Mode of Action

this compound interacts with its targets by altering the cellular redox system . It is believed that this compound interferes with the cellular redox system, leading to changes in the activity of the target enzymes .

Biochemical Pathways

this compound affects the citric acid cycle, a crucial biochemical pathway for energy production . It is involved in the pyruvate reductive carboxylation, where pyruvate is produced from monosaccharides, usually glucose, through the common glycolysis metabolism . It also influences the oxidative branch of the citrate cycle in the presence of oxygen .

Pharmacokinetics

It is known that this compound is rapidly converted to monomethylfumarate (mmf) in vivo . The half-life of MMF is 38.7 minutes, and the maximum concentration (Cmax) of MMF is 11.2 μM .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the cellular redox system and the citric acid cycle . By interacting with these systems, this compound can influence energy production and other metabolic processes within cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antimicrobial effect of this compound on E. coli O157:H7 was enhanced when combined with sodium benzoate in apple cider . Furthermore, the nature and concentration of the solvent can affect the enzymatic transformation of bio-based malic acid to this compound .

Safety and Hazards

Inhalation of fumaric acid, sodium salt may irritate the nose, throat, and upper respiratory tract. Contact may cause skin irritation and may be irritating to the eyes. It may be harmful if swallowed . Fumaric acid and its sodium salts can damage the kidney, digestive system, and liver, and cause flushing .

生化学分析

Biochemical Properties

Sodium fumarate plays a significant role in biochemical reactions. It is involved in the citric acid cycle, a crucial metabolic pathway that provides high-energy molecules through the oxidation of acetate derived from carbohydrates, fats, and proteins . Sodium fumarate interacts with various enzymes, such as succinate dehydrogenase and fumarase, which are essential for its conversion into other intermediates in the cycle .

Cellular Effects

The effects of sodium fumarate on cells are primarily related to its role in energy production. As part of the citric acid cycle, it contributes to the generation of ATP, the primary energy currency of the cell . This has a broad impact on cellular function, influencing processes ranging from cell signaling pathways to gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of sodium fumarate primarily involves its conversion to malate by the enzyme fumarase . This reaction is part of the citric acid cycle and contributes to the production of NADH, a high-energy molecule. NADH is then used in the electron transport chain to generate ATP, the cell’s main energy source .

Temporal Effects in Laboratory Settings

The effects of sodium fumarate can change over time in laboratory settings. For instance, in a study on the production of fumaric acid in Saccharomyces cerevisiae, the activity of the cytosolic isoenzyme of fumarase increased during the acid production stage . This suggests that the effects of sodium fumarate on cellular metabolism can vary depending on the stage of growth and the specific metabolic state of the cell .

Dosage Effects in Animal Models

The effects of sodium fumarate can vary with dosage in animal models. For example, in a study on Nile tilapia juveniles, dietary supplementation with fumaric acid improved growth, feed efficiency, and protein use . The specific effects observed can depend on the dosage, the species of animal, and the specific conditions of the study .

Metabolic Pathways

Sodium fumarate is involved in the citric acid cycle, a key metabolic pathway . In this cycle, it is converted to malate by the enzyme fumarase . This reaction is part of a series of transformations that convert glucose into carbon dioxide and water, producing high-energy molecules like ATP in the process .

Transport and Distribution

Sodium fumarate is soluble in water , which facilitates its transport and distribution within cells and tissues

Subcellular Localization

The subcellular localization of sodium fumarate is primarily within the mitochondria, where the citric acid cycle takes place . There is also evidence of a cytosolic isoenzyme of fumarase, suggesting that some sodium fumarate may also be present in the cytosol . The specific localization can influence the activity and function of sodium fumarate, as different compartments within the cell can have distinct environments and sets of interacting molecules .

準備方法

Synthetic Routes and Reaction Conditions: Fumaric acid, sodium salt can be synthesized through the neutralization of fumaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where fumaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using fungi such as Rhizopus oryzae. The fumaric acid produced is then neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its cost-effectiveness and sustainability .

化学反応の分析

Types of Reactions: Fumaric acid, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce maleic acid.

Reduction: It can be reduced to form succinic acid.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation reactions typically use halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Maleic acid.

Reduction: Succinic acid.

Substitution: Halogenated fumarates.

類似化合物との比較

Maleic acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.

Succinic acid: A dicarboxylic acid that is also an intermediate in the citric acid cycle.

Citric acid: A tricarboxylic acid widely used as a food additive and in biochemical research.

Comparison: Fumaric acid, sodium salt is unique due to its trans configuration, which imparts different chemical properties compared to its cis isomer, maleic acid. It has a higher melting point and is less soluble in water than maleic acid. Additionally, its role in the citric acid cycle and its therapeutic potential make it distinct from other similar compounds .

特性

CAS番号 |

7704-73-6 |

|---|---|

分子式 |

C4H4NaO4 |

分子量 |

139.06 g/mol |

IUPAC名 |

sodium;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChIキー |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

異性体SMILES |

C(=C/C(=O)O)\C(=O)O.[Na] |

SMILES |

C(=CC(=O)O)C(=O)O.[Na+] |

正規SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

| 7704-73-6 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1589277.png)

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)